Talaporfin
Overview
Description
Synthesis Analysis
Talaporfin sodium's synthesis involves the modification of chlorin e6, a chlorophyll degradation product, through standard amino acid type conjugations. The key intermediate in these reactions is identified as Chlorin e6 131:152-Anhydride, leading to the formation of Talaporfin as the 152-aspartyl conjugate of chlorin e6. This synthesis pathway underscores the specific chemical modifications that enable talaporfin's photosensitizing properties, distinguishing it from its natural chlorophyll origins and other photosensitizers (Hui Chen et al., 2015).
Molecular Structure Analysis
The molecular structure of Talaporfin has been elucidated through comprehensive studies, including NMR spectroscopy and single-crystal X-ray diffraction. These investigations have confirmed that Talaporfin is the isomer with the aspartyl residue attached at the 152-side chain position of chlorin e6, providing a definitive understanding of its molecular architecture and laying the groundwork for exploring its chemical reactivity and interaction with biological molecules (J. A. Hargus et al., 2007).
Chemical Reactions and Properties
Talaporfin undergoes specific chemical reactions upon activation by light, leading to the production of singlet oxygen, a highly reactive form of oxygen that induces apoptosis in targeted cells. The interaction of Talaporfin with various substrates, including proteins and cellular components, is critical for its function as a photosensitizer in PDT. The mechanism involves the absorption of light, leading to an excited state of Talaporfin that transfers energy to oxygen molecules, generating singlet oxygen (S. Wang et al., 2010).
Physical Properties Analysis
The optical properties of Talaporfin, such as absorption and fluorescence spectra, are key to its effectiveness in PDT. Studies have shown that Talaporfin exhibits a strong absorption peak suitable for activation by specific wavelengths of light used in PDT. Its fluorescence properties, including spectra and lifetime, are influenced by its interaction with serum albumin, highlighting the importance of its physical characteristics in therapeutic applications (R. Shirogane et al., 2009).
Chemical Properties Analysis
Talaporfin's chemical properties, particularly its photostability and reactivity under light irradiation, are central to its function as a photosensitizer. The compound's ability to generate reactive oxygen species upon light activation is fundamental to its mechanism of action in inducing cell death. The interaction with cellular and extracellular components, including its uptake and degradation mechanisms, further delineates its chemical behavior in biological systems (Takuma Saito et al., 2020).
Scientific Research Applications
Prostate Cancer Treatment : Talaporfin sodium, when combined with anti-CTLA4 antibody, significantly reduced primary tumor burden and generated systemic anti-tumor immunity in a preclinical prostate cancer model (Bromley et al., 2011).
Enhanced Photodynamic Therapy : Adding dichloroacetate to talaporfin sodium-based photodynamic therapy enhances reactive oxygen species production and induces apoptosis in cancer cells (Shinoda et al., 2020).
Treatment of Early Lung Cancer : In the treatment of early lung cancer lesions, talaporfin sodium achieved a complete response in 85.7% of cases after 4-6 hours of laser irradiation (Tsukagoshi, 2004).
Vascular Shutdown in Tumor Vessels : Talaporfin sodium-based photodynamic therapy induces vascular shutdown in tumor vessels via the RhoA/ROCK pathway, activating the Rho-GTP pathway and decreasing tumor blood flow (Suzuki et al., 2020).
Mechanism in Cancer Cells : The uptake of talaporfin in cancer cells is essential for its effectiveness in photodynamic therapy, with the activation of K-Ras involved as a regulatory mechanism (Saito et al., 2020).
Early Head and Neck Cancer Treatment : Talaporfin sodium combined with a diode laser achieved equivalent primary treatment outcomes to conventional photodynamic therapy for early head and neck cancer (Yoshida et al., 2008).
Clinical Trials and Selective Cancer Cell Destruction : Talaporfin is currently undergoing clinical trials and can selectively kill cancer cells by photo-irradiation, accumulating more in cancer cells than in normal cells (Li et al., 2009).
Brain Tumor Management : Intraoperative photodynamic therapy using talaporfin sodium and a semiconductor laser may be a potentially effective and safe adjuvant management option for primary malignant parenchymal brain tumors (Muragaki et al., 2013).
Synergy with Current Therapies : Talaporfin sodium treatment may offer a powerful option to synergize with current therapies, as well as an alternative monotherapy for treating cancer (Wang et al., 2010).
Potential in Tachyarrhythmia Treatment : Talaporfin sodium has potential as a non-thermal treatment for tachyarrhythmia due to its extracellular photosensitization reaction and photocytotoxicity on myocardial cells (Ogawa et al., 2013).
Safety And Hazards
When handling Talaporfin sodium, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
(2S)-2-[[2-[(2S,3S)-7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)/t18-,22-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEXFRDYNDREBM-BRXYURPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318471 | |
Record name | Talaporfin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talaporfin | |
CAS RN |
110230-98-3 | |
Record name | Talaporfin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11812 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talaporfin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALAPORFIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4ROX5ELT2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.